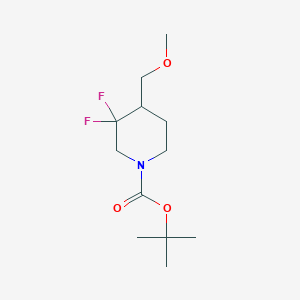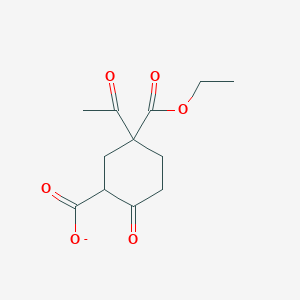![molecular formula C18H16F4N2O2 B14802831 N-[[4-(3-fluoropropoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B14802831.png)
N-[[4-(3-fluoropropoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide is a chemical compound with the molecular formula C18H16F4N2O2 It is a member of the hydrazide family and is characterized by the presence of a fluoropropoxy group and a trifluoromethyl group attached to a benzenecarbohydrazide core
Vorbereitungsmethoden
The synthesis of N’-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide typically involves the reaction of 4-(3-fluoropropoxy)benzaldehyde with 4-(trifluoromethyl)benzenecarbohydrazide under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final compound .
Analyse Chemischer Reaktionen
N’-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoropropoxy or trifluoromethyl groups are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired transformations .
Wissenschaftliche Forschungsanwendungen
N’-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of N’-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N’-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide can be compared with other similar compounds, such as:
N’-[(E)-[4-(3-fluoropropoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide: This compound has a similar structure but may differ in its chemical reactivity and biological activity.
N’-[(E)-[4-(3-fluoropropoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide: Another structurally related compound with potential differences in its applications and properties.
The uniqueness of N’-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C18H16F4N2O2 |
|---|---|
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
N-[[4-(3-fluoropropoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H16F4N2O2/c19-10-1-11-26-16-8-2-13(3-9-16)12-23-24-17(25)14-4-6-15(7-5-14)18(20,21)22/h2-9,12H,1,10-11H2,(H,24,25) |
InChI-Schlüssel |
ACGUBTFFNUBHKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F)OCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


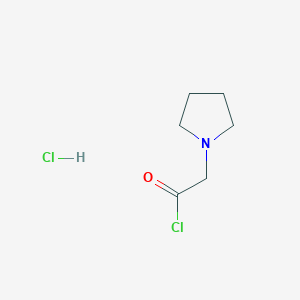
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-phenylurea](/img/structure/B14802758.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B14802764.png)

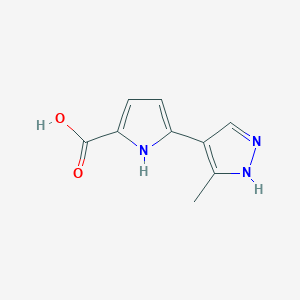
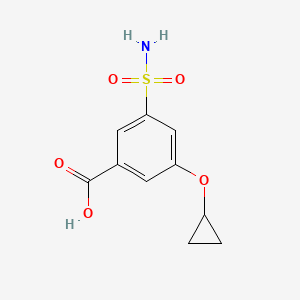
![1-[3-Fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14802772.png)
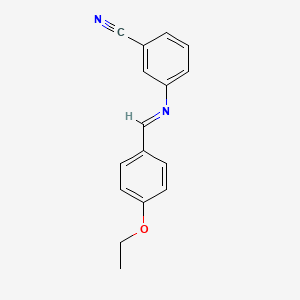
![(13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14802774.png)
![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)
![2-[4-[[4-[[4-[[4-(2-Carboxypropan-2-yloxy)-2-chlorophenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]-3-chlorophenoxy]-2-methylpropanoic acid](/img/structure/B14802802.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
